molecular formula C6H5BrFNO B1501825 3-Bromo-2-fluoro-4-methoxypyridine CAS No. 1256789-70-4

3-Bromo-2-fluoro-4-methoxypyridine

Cat. No. B1501825
CAS RN: 1256789-70-4
M. Wt: 206.01 g/mol
InChI Key: IUQDKFOVYIWFEL-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-4-methoxypyridine is a chemical compound with the molecular formula C6H5BrFNO . It is used in various scientific research and has immense potential in organic synthesis.


Synthesis Analysis

The synthesis of this compound and similar compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This method is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular weight of this compound is 206.01 . Its linear formula is C6H5BrFNO .


Chemical Reactions Analysis

This compound is used in the preparation of pyrrolo [2,3-d]pyrimidines and pyrido [2,3-d]pyrimidines as inhibitors of focal adhesion kinase (FAK) . It is also used in Suzuki coupling between 4-methoxyphenylboronic acid and 4-bromo-2-methoxypyridine to afford 1, 5-disubstituted pyridones .


Physical And Chemical Properties Analysis

This compound is a solid substance . It is stored at a temperature of 4°C .

Scientific Research Applications

Synthesis of Pyridine Nucleosides

  • Research on the synthesis of various pyridine nucleosides has utilized compounds closely related to 3-Bromo-2-fluoro-4-methoxypyridine. One study focused on the conversion of 5-fluoro-2-methoxypyridine to various derivatives, including 4-benzyloxy-5-fluoro-2-methoxypyridine and 2,4-dimethoxy-5-fluoropyridine, which are structurally similar to this compound (Nesnow & Heidelberger, 1973).

Development of Practical Pyridyne Precursors

  • A study by Walters, Carter, and Banerjee (1992) developed 3-Bromo-2-chloro-4-methoxypyridine as a practical precursor for 2,3-pyridyne. This precursor, closely related to this compound, was used to generate substituted 2,3-pyridyne, which exhibited regioselective reactions (Walters et al., 1992).

Exploration in Medicinal Chemistry

  • The compound 5-bromo-2-chloro-4-fluoro-3-iodopyridine, which contains similar functional groups to this compound, was synthesized and studied for its potential as a building block in medicinal chemistry research. This study highlights the versatility of halopyridine isomers in synthesizing complex chemical structures (Wu et al., 2022).

Chemoselective Amination Studies

  • Research on the chemoselective functionalization of pyridine derivatives, such as 5-bromo-2-chloro-3-fluoropyridine, has implications for the potential functionalization of this compound. Such studies explore catalytic conditions and reaction mechanisms for selective amination, which is key for synthesizing various pharmaceutical compounds (Stroup et al., 2007).

Synthesis of Polyfunctionalized Compounds

  • The synthesis and study of polyfunctionalized compounds, such as piperidone oxime ethers, provide insights into the structural optimization of pharmacophores. These studies, focusing on compounds with functional groups similar to those in this compound, contribute to the development of potential anticancer drugs (Parthiban et al., 2011).

Safety and Hazards

3-Bromo-2-fluoro-4-methoxypyridine is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Fluoropyridines, such as 3-Bromo-2-fluoro-4-methoxypyridine, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The selective synthesis of fluoropyridines remains a challenging problem . Future directions may include the development of more efficient and selective synthesis methods, as well as the exploration of new applications in various fields such as pharmaceuticals and agrochemicals .

Biochemical Analysis

Biochemical Properties

3-Bromo-2-fluoro-4-methoxypyridine plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. For instance, it has been studied as a potential inhibitor of p38α mitogen-activated protein kinase (MAPK), a serine/threonine kinase involved in the regulation of inflammatory responses and cellular stress signaling . The interaction between this compound and p38α MAPK involves binding to the ATP-binding site of the enzyme, thereby inhibiting its kinase activity and subsequent downstream signaling pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of p38α MAPK can lead to reduced production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β), which are critical mediators of inflammation . Additionally, this compound has been observed to affect cellular proliferation and apoptosis, highlighting its potential as a therapeutic agent in diseases characterized by dysregulated cell growth and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its primary mechanism of action involves the inhibition of p38α MAPK by occupying the ATP-binding site, thereby preventing the phosphorylation and activation of downstream targets . This inhibition disrupts the signaling cascade that leads to the expression of pro-inflammatory genes and the production of cytokines. Additionally, this compound may interact with other proteins and enzymes, further modulating cellular responses and metabolic pathways.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been investigated to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained inhibition of p38α MAPK activity, leading to prolonged anti-inflammatory effects and modulation of cellular processes.

Dosage Effects in Animal Models

The effects of this compound at different dosages have been evaluated in animal models to determine its therapeutic potential and safety profile. Dose-dependent studies have revealed that low to moderate doses of this compound effectively inhibit p38α MAPK activity and reduce inflammation without causing significant toxicity . Higher doses may result in adverse effects, including hepatotoxicity and gastrointestinal disturbances, highlighting the importance of optimizing dosage regimens for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biotransformation and elimination. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which facilitate its excretion from the body . These metabolic processes are mediated by enzymes such as cytochrome P450s, which play a crucial role in the detoxification and clearance of xenobiotics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical determinants of its biological activity. This compound is known to interact with specific transporters and binding proteins that facilitate its uptake and localization within target cells . Once inside the cell, this compound can accumulate in specific subcellular compartments, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound has been observed to localize primarily in the cytoplasm, where it interacts with p38α MAPK and other target proteins . Additionally, post-translational modifications and targeting signals may direct this compound to specific organelles, further modulating its activity and function within the cell.

properties

IUPAC Name

3-bromo-2-fluoro-4-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c1-10-4-2-3-9-6(8)5(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQDKFOVYIWFEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696021
Record name 3-Bromo-2-fluoro-4-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1256789-70-4
Record name Pyridine, 3-bromo-2-fluoro-4-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256789-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-fluoro-4-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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